2-[(4-bromophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “2-[(4-bromophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Specific molecular structure details for “this compound” are not available in the retrieved data.Mechanism of Action
Target of Action
The primary targets of 2-[(4-bromophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are specific protein kinases involved in cell signaling pathways. These kinases play crucial roles in regulating cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for anticancer therapies .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that promote cell growth and survival. The result is a reduction in cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
The affected pathways include the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell growth and survival. Inhibition of these pathways leads to decreased cell proliferation and increased apoptosis. Additionally, the compound may affect other pathways involved in angiogenesis and metastasis, further contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely to be well-absorbed orally, with good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of kinase activity, leading to reduced phosphorylation of key proteins involved in cell signaling. At the cellular level, this translates to decreased cell proliferation, increased apoptosis, and inhibition of angiogenesis and metastasis. These effects collectively contribute to the compound’s potential as an anticancer agent .
Properties
IUPAC Name |
2-(4-bromoanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c1-24-13-7-11-12(8-14(13)25-2)20-17-22(15(11)23)21-16(26-17)19-10-5-3-9(18)4-6-10/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRDDPGSQYGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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